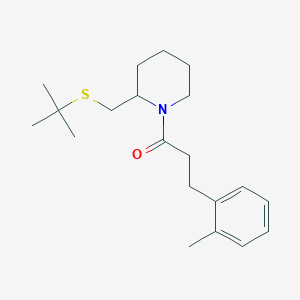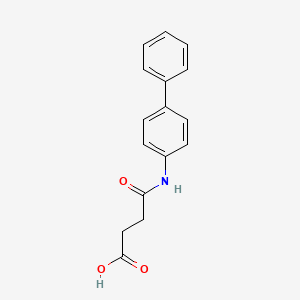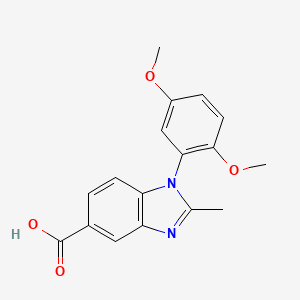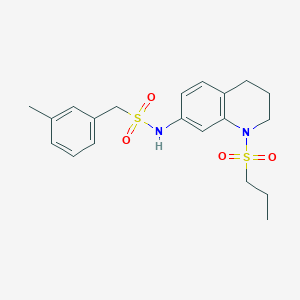
1-(3-Methoxyphenyl)-3-(4-methylphenyl)sulfonylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(3-Methoxyphenyl)-3-(4-methylphenyl)sulfonylurea" is a chemical entity that appears to be related to various research areas, including organic synthesis and medicinal chemistry. Although the provided papers do not directly discuss this compound, they offer insights into related chemical reactions and structures that can be useful in understanding the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups to a core structure. The first paper discusses the regioselective synthesis of functionalized 3,5-diketoesters and 2,4-diketosulfones through the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes with alpha,beta-unsaturated acid chlorides and sulfonyl chlorides . This method could potentially be adapted for the synthesis of sulfonylurea derivatives by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfonylureas is characterized by the presence of a sulfonyl group attached to a urea moiety. The third paper provides experimental data on the sulfonylation of 4-amino-1H-pyrazoles, leading to the formation of sulfonylated aminopyrazoles with various substituents . The structural characterization of these compounds was achieved using IR, UV, 1H NMR spectroscopy, and mass spectrometry. These techniques could similarly be employed to analyze the molecular structure of "this compound" to confirm its identity and purity.
Chemical Reactions Analysis
Sulfonylureas can undergo a variety of chemical reactions due to the presence of reactive functional groups. The sulfonyl group, in particular, can participate in further chemical transformations. The synthesis paper implies that sulfonyl chlorides are reactive intermediates that can be used to introduce sulfonyl groups into other molecules. This reactivity could be relevant when considering the chemical reactions that "this compound" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The presence of a methoxy group, as seen in the second paper, can affect the compound's solubility, boiling point, and stability . The conjugation of 4-hydroxy-3-methoxyphenylethanol with glucuronic acid and sulphuric acid indicates that methoxy-substituted phenyl rings can undergo phase II metabolic reactions, which could be relevant for the pharmacokinetic properties of "this compound" . Understanding these properties is essential for the development of new drugs and materials.
Applications De Recherche Scientifique
Synthesis and Evaluation for Medical Imaging
1-(3-Methoxyphenyl)-3-(4-methylphenyl)sulfonylurea and its derivatives have been explored for medical applications, particularly in imaging. For example, a study synthesized and evaluated the compound (S)-2-([11C]methoxy)-4-[3-methyl-1-(2-piperidine-1-yl-phenyl)-butyl-carbamoyl]-benzoic acid, a derivative of this compound, for its potential as a beta-cell imaging agent in diabetes research (Wängler et al., 2004).
Herbicide Persistence Studies
Research has also been conducted on the environmental impact and persistence of sulfonylurea compounds, including studies on various derivatives like thifensulfuron-methyl, ethametsulfuron-methyl, and metsulfuron-methyl. These studies focus on their behavior and longevity in aquatic ecosystems, which is crucial for understanding their environmental impact (Cessna et al., 2006).
Complex Formation and Coordination
Research in chemistry has explored the potential of this compound in forming metal complexes, which can be significant in various chemical synthesis and industrial applications. For instance, a study reported the formation of nickel complexes with derivatives of this compound, indicating its usefulness in coordination chemistry (Bermejo et al., 2000).
Anticancer Activity Research
Some derivatives of this compound have been synthesized and tested for their anticancer activities. Research in this area includes the study of sulfonyl esters and their effectiveness against various cancer cell lines, showing potential in medicinal chemistry and oncology research (Muškinja et al., 2019).
Soil Interaction and Herbicide Efficacy
The interaction of sulfonylurea herbicides, including derivatives of this compound, with soil has been a subject of agricultural research. Studies have examined how soil pH and water content affect the dissipation rates of these herbicides, which is important for agricultural management and environmental safety (Hultgren et al., 2002).
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-(4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-11-6-8-14(9-7-11)22(19,20)17-15(18)16-12-4-3-5-13(10-12)21-2/h3-10H,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHNQYJJIZILAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z,3Z)-bis[(4-chlorophenyl)methylidene]butanedioic acid](/img/structure/B3007052.png)
![ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B3007053.png)
![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B3007055.png)


![N-(3,4-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3007060.png)
![1-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B3007061.png)





![(E)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3007073.png)
